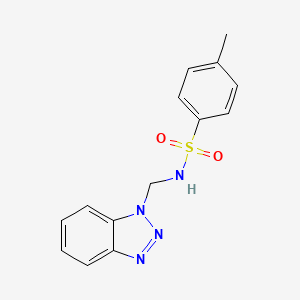![molecular formula C18H20N4O4S B2841613 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide CAS No. 941486-65-3](/img/structure/B2841613.png)
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide is a complex organic compound featuring a piperazine ring, a sulfonyl group, and a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine. Piperazine is reacted with acetic anhydride in the presence of a base such as pyridine to yield 4-acetylpiperazine.
Sulfonylation: The next step is the sulfonylation of the acetylated piperazine. This is achieved by reacting 4-acetylpiperazine with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, under basic conditions to form the sulfonylated intermediate.
Coupling with Phenyl and Pyridyl Groups: The final step involves coupling the sulfonylated intermediate with a phenyl group bearing a carboxamide linkage and a pyridyl group. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. For example, reacting with nucleophiles like amines or thiols can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the phenyl and piperazine rings.
Reduction: Amine derivatives of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to bind to active sites of enzymes, thereby modulating their activity. This makes it a candidate for developing drugs targeting specific enzymes involved in diseases.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable lead compound in drug discovery.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby exerting its therapeutic effects.
Molecular Targets and Pathways
Enzymes: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptors: It may also interact with receptors involved in cell signaling pathways, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
{3-[(4-methylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide: Similar structure but with a methyl group instead of an acetyl group.
{3-[(4-ethylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide: Similar structure but with an ethyl group instead of an acetyl group.
Uniqueness
The uniqueness of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide lies in its acetyl group, which can influence its binding affinity and specificity towards molecular targets. This structural feature can enhance its therapeutic potential compared to similar compounds with different substituents.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)16-6-4-5-15(13-16)18(24)20-17-7-2-3-8-19-17/h2-8,13H,9-12H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBGUJYIEANEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic](/img/structure/B2841531.png)

![1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2841534.png)

![methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2841538.png)
![2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide](/img/structure/B2841541.png)
![1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2841542.png)
![1-[(2-methylphenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2841543.png)
![7-[(4-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2841546.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2841549.png)


